Tert-butyl 2-(hydroxymethyl)-4-methylidenepyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-(hydroxymethyl)-4-methylidenepyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyl ester group, a hydroxymethyl group, and a methylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(hydroxymethyl)-4-methylidenepyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a pyrrolidine derivative with tert-butyl chloroformate under basic conditions to introduce the tert-butyl ester group. The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst. The methylene group is typically introduced through a methylenation reaction, which can involve reagents such as methylene iodide and a base.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow microreactor systems have been shown to be efficient for the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(hydroxymethyl)-4-methylidenepyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The methylene group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other ester groups or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Conversion of the methylene group to a methyl group.
Substitution: Formation of new esters or functionalized derivatives.
Scientific Research Applications
Tert-butyl 2-(hydroxymethyl)-4-methylidenepyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(hydroxymethyl)-4-methylidenepyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate: Similar structure with a piperazine ring instead of a pyrrolidine ring.
Tert-butyl 4-(hydroxymethyl)-2-methylindole-1-carboxylate: Contains an indole ring with similar functional groups.
Uniqueness
Tert-butyl 2-(hydroxymethyl)-4-methylidenepyrrolidine-1-carboxylate is unique due to the combination of its pyrrolidine ring and the specific arrangement of functional groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H19NO3 |
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Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-4-methylidenepyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-8-5-9(7-13)12(6-8)10(14)15-11(2,3)4/h9,13H,1,5-7H2,2-4H3 |
InChI Key |
LEQFXSMBUFJQLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=C)CC1CO |
Origin of Product |
United States |
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